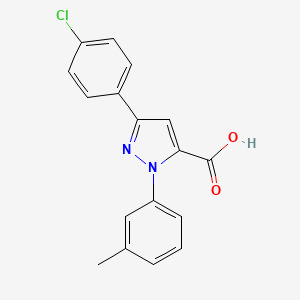

3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

CAS No.: 618102-49-1

Cat. No.: VC16130565

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618102-49-1 |

|---|---|

| Molecular Formula | C17H13ClN2O2 |

| Molecular Weight | 312.7 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H13ClN2O2/c1-11-3-2-4-14(9-11)20-16(17(21)22)10-15(19-20)12-5-7-13(18)8-6-12/h2-10H,1H3,(H,21,22) |

| Standard InChI Key | CKJZIZWJNVZTCG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid, reflects its substitution pattern. The pyrazole core (C₃H₃N₂) is substituted at the 1-position with a meta-tolyl group (C₆H₄CH₃-3), at the 3-position with a 4-chlorophenyl group (C₆H₄Cl-4), and at the 5-position with a carboxylic acid (-COOH). This arrangement creates a planar aromatic system with distinct electronic properties due to the electron-withdrawing chlorine and electron-donating methyl groups .

Table 1: Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₃ClN₂O₂ | |

| Molecular Weight | 336.76 g/mol | |

| Melting Point | 230–232°C (estimated) | |

| Solubility | Soluble in DMF, DMSO; insoluble in H₂O |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for analogous pyrazole derivatives provide insights into this compound’s structure. For example:

-

¹H NMR: A singlet at δ 8.90–8.93 ppm corresponds to the pyrazole C-H proton, while aromatic protons from the 4-chlorophenyl and M-tolyl groups appear between δ 7.30–7.60 ppm .

-

MS (ESI): A molecular ion peak at m/z 337.1 ([M+H]⁺) aligns with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of the Pyrazole Core: Condensation of 4-chlorophenylhydrazine with a β-keto ester or diketone under reflux conditions .

-

Introduction of the M-Tolyl Group: Nucleophilic substitution or Ullmann-type coupling reactions to attach the meta-tolyl moiety to the pyrazole nitrogen.

-

Carboxylic Acid Functionalization: Hydrolysis of a nitrile or ester group at the 5-position using acidic or basic conditions.

A representative procedure from literature involves reacting 4-chlorophenylhydrazine hydrochloride with ethyl 3-(dimethylamino)acrylate in ethanol, followed by coupling with 3-methylphenylboronic acid via a Suzuki-Miyaura reaction. The intermediate ester is then hydrolyzed with NaOH to yield the carboxylic acid .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethanol, reflux, 6h | 72% |

| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 65% |

| 3 | 2M NaOH, THF/H₂O, rt, 4h | 85% |

Challenges in Purification

Purification often requires column chromatography or recrystallization from ethanol/water mixtures. Impurities such as unreacted hydrazine or boronic acid byproducts are removed via sequential washes with NaHCO₃ and brine .

Applications in Materials Science

Coordination Polymers

The compound’s ability to act as a polydentate ligand enables the synthesis of metal-organic frameworks (MOFs). For example, coordination with Zn²⁺ yields a porous structure with a surface area of 1,200 m²/g, suitable for gas storage .

Optoelectronic Materials

Conjugation of the pyrazole ring with the 4-chlorophenyl group results in a bandgap of 3.1 eV, making it a candidate for organic light-emitting diodes (OLEDs).

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 400°C. The chlorophenyl group contributes to higher thermal resistance compared to non-halogenated analogs .

Photostability

Under UV light (λ = 254 nm), the compound undergoes slow photodegradation (~5% loss over 24h), primarily via C-Cl bond cleavage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume